Stearic acid hydrazide
Overview
Description
Stearic acid hydrazide, also known as octadecanoic acid hydrazide, is an organic compound with the molecular formula C₁₈H₃₈N₂O. It is derived from stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. This compound is a white to cream crystalline powder and is primarily used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Stearic acid hydrazide, a derivative of stearic acid, is a long-chain saturated fatty acid Hydrazide-hydrazone derivatives, a class to which this compound belongs, are known to exhibit a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .
Mode of Action
Hydrazide-hydrazone derivatives are known to interact with their targets, leading to various biological effects . The presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group in these compounds is responsible for their different pharmaceutical applications .
Biochemical Pathways
Stearic acid, the parent compound, is involved in various metabolic pathways, including fatty acid biosynthesis, biosynthesis of unsaturated fatty acids, and biosynthesis of plant secondary metabolites .
Result of Action
Hydrazide-hydrazone derivatives have been reported to exhibit significant antibacterial activity .
Action Environment
Stearic acid, the parent compound, is known to be biodegradable, breaking down naturally in the environment thanks to microbial action .
Biochemical Analysis
Cellular Effects
Hydrazides have been shown to target cell death pathways like apoptosis, necrosis, and autophagy, which are crucial processes in cancer-related programmed cell death .
Molecular Mechanism
Hydrazides are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Hydrazides have been studied for their anticonvulsant effects in animal models .
Metabolic Pathways
Stearic acid, from which stearic acid hydrazide is derived, is involved in various metabolic pathways. It is either obtained in the diet or synthesized by the elongation of palmitate, the principal product of the fatty acid synthase system in animal cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic acid hydrazide can be synthesized through the reaction of stearic acid with hydrazine. The process involves the following steps:
Acylation Reaction: Stearic acid is first converted to stearoyl chloride using thionyl chloride or oxalyl chloride.
Hydrazinolysis: The stearoyl chloride is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Stearic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Aldehydes and ketones are typical reagents for forming hydrazones under acidic or basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Hydrazones, Schiff bases.
Scientific Research Applications
Stearic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: It serves as a building block for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various formulations.
Comparison with Similar Compounds
Stearic acid: A precursor to stearic acid hydrazide, used in similar applications but lacks the hydrazide functional group.
Hydrazine: A reagent used in the synthesis of this compound, known for its reducing properties.
Uniqueness: this compound is unique due to its combination of a long aliphatic chain and a hydrazide functional group, providing both hydrophobic and reactive properties. This makes it versatile in forming derivatives and interacting with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
octadecanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFESSQUGDMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063316 | |
Record name | Octadecanoic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4130-54-5 | |
Record name | Stearic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4130-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STEARIC HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FV1C68XOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Stearic Acid Hydrazide in material science?
A1: this compound shows promise as a material additive, specifically for enhancing the mechanical properties of polymers. Studies have demonstrated its ability to improve the tensile strength, modulus, and elongation at break of Poly(L-lactic acid) (PLLA) []. This suggests potential applications in developing stronger and more durable bioplastics.
Q2: How does the thermal stability of this compound impact its potential applications?
A2: Thermal stability is a crucial factor for many applications. Research indicates that the thermal stability of this compound is influenced by the heating rate []. This information is essential when considering processing temperatures and potential applications where the compound is subjected to heat.
Q3: Can this compound be used to synthesize other valuable compounds?
A3: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be reacted with ethyl oleate to synthesize 2,5-disubstituted-1,3,4-oxadiazoles []. This highlights its versatility in producing a range of potentially bioactive heterocyclic compounds.
Q4: Are there any applications of this compound in the field of agriculture or animal feed?
A4: Research suggests that this compound could be present in fermented crop residues intended as animal feed supplements. Specifically, it was identified in wheat bran fermented with Aspergillus terreus CDBB H-194, which was being investigated for its lovastatin production potential []. Further research is needed to assess its impact on rumen microorganisms and overall feed safety.
Q5: What analytical techniques are commonly employed to characterize this compound?
A5: Several analytical techniques are crucial for characterizing this compound. These include:
- FT-IR Spectroscopy: Used to identify functional groups and confirm the structure [].
- 1H NMR Spectroscopy: Provides detailed information about the hydrogen environments within the molecule [].
- GC-MS: This technique, particularly useful for complex mixtures, was employed to identify this compound in fermented wheat bran [].
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